KUL-7211 racemate

β3-adrenoceptor receptor selectivity cAMP accumulation

Researchers requiring a dual-selective β2/β3-AR reference agonist with validated in vivo activity often struggle to source a compound with proven functional selectivity across species. KUL-7211 racemate directly solves this gap: • 56.3-fold uterine (β2) & 242.2-fold colonic (β3) selectivity vs. atrial β1-AR in rat. • pD2 6.60-7.05 in canine ureter, surpassing tamsulosin and verapamil. • 37.5× ureteral selectivity over isoproterenol in porcine obstruction models. Supplied as ≥98% pure racemate, ideal for in vitro cAMP assays, tissue bath studies, and in vivo cardiovascular safety pharmacology.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B1663500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKUL-7211 racemate
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)
InChIKeyKKXPBQQLKHBRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritobegron Ethyl Hydrochloride (KUC-7483 CL) Overview


2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid, known as the active metabolite of ritobegron (KUC-7483) [1], is a small-molecule β3-adrenoceptor (β3-AR) agonist that has reached Phase III clinical development for overactive bladder (OAB) syndrome [2]. The compound is a potent, selective agonist of the human β3-AR, a G-protein coupled receptor that mediates detrusor smooth muscle relaxation and urine storage [3]. In its prodrug form, ritobegron ethyl hydrochloride (KUC-7483 CL), it has been evaluated in a randomized, placebo-controlled thorough QT/QTc study (NCT02256735) [2] and in patients with neurogenic detrusor overactivity (NCT02259751) [4].

Pathway Study β3-Adrenoceptor agonism in bladder and ureteral tissue models
Assay Context cAMP accumulation, organ bath, and in vivo pressure measurement
Model Fit Reported bladder-atrial selectivity supporting in vivo functional studies

Ritobegron Active Metabolite: Non-Interchangeable Pharmacology


Although several β3-AR agonists are in clinical development or approved for OAB, they are not functionally interchangeable. Direct comparative studies using identical assay platforms reveal that compounds within this class exhibit markedly different selectivity profiles, intrinsic activities, and potencies at human β-AR subtypes. For instance, ritobegron's active metabolite demonstrates β3-AR selectivity (vs β1-AR / β2-AR) that can differ by an order of magnitude or more compared to mirabegron, vibegron, or solabegron, and its intrinsic efficacy (IA) varies substantially across receptor densities [1]. These molecular differences translate to divergent organ selectivity in vivo—e.g., a 2,078-fold bladder-over-atria selectivity window in rats for ritobegron [2] versus alternative β3-agonists—and predict distinct clinical tolerability and efficacy profiles. Simply substituting one β3-AR agonist for another, or a racemic mixture for a defined stereoisomer, cannot be assumed to yield equivalent biological outcomes without specific, head-to-head validation [3].

Selectivity Profile Mismatch
β3-AR agonists differ markedly in fold-selectivity versus β1/β2 subtypes; class-level rank may shift organ response.
Intrinsic Activity Variation
Intrinsic efficacy at human β-ARs varies by agonist; receptor reserve may alter tissue-response predictions.
Functional Selectivity Window
In vivo bladder-over-atria selectivity windows differ >10-fold across compounds; direct extrapolation may not hold.

Ritobegron Active Metabolite: Quantitative Evidence


β3-AR Selectivity in Human Recombinant Cells

In CHO-K1 cells expressing human β-AR subtypes, the active metabolite of ritobegron exhibits β3-AR selectivity of >124-fold versus β1-AR and 28.1-fold versus β2-AR based on EC50 values for cAMP accumulation. This selectivity profile is distinct from those of mirabegron (517-fold vs β1-AR, 496-fold vs β2-AR), vibegron (>7,937-fold vs both), and solabegron (21.3-fold vs β1-AR, >362-fold vs β2-AR) when evaluated in the same assay system [1]. The intrinsic activity (IA) of ritobegron at β3-AR (0.99) is comparable to the full agonist isoproterenol (0.95), while its IA at β1-AR (0.33) and β2-AR (0.53) is lower than that of mirabegron (0.59 and 0.56, respectively) [1].

β3-AR Selectivity Profile
Head-to-head
>124-fold vs β1; 28.1-fold vs β2
Reported selectivity context differs from mirabegron, vibegron, solabegron
cAMP HTRF; mean ± SEM n=4
β3-adrenoceptor receptor selectivity cAMP accumulation overactive bladder

Bladder vs. Cardiovascular Selectivity (Rat Tissue)

In isolated organ bath experiments using rat tissues, ritobegron relaxed bladder strips with an EC50 of 77 nM (7.7 × 10⁻⁸ mol/L) and a maximal relaxation of 97.0%. Its bladder selectivity, calculated as the ratio of EC50 for increasing atrial rate versus EC50 for relaxing bladder, is 2,078-fold [1]. This functional selectivity is substantially higher than that reported for other β3-AR agonists in comparable rat models. For context, mirabegron's bladder selectivity over atrial tissue in rat studies has been reported as approximately 150- to 200-fold, and its bladder relaxation EC50 is typically in the 200–500 nM range [2].

Bladder/Atrial Selectivity
Cross-study comparable
2,078-fold
Reported functional selectivity window in rat tissue
Bladder EC50 77 nM, max relaxation 97%
bladder selectivity organ bath detrusor relaxation cardiovascular safety

In Vivo Bladder Pressure Reduction in Primates

In anesthetized cynomolgus monkeys, intravenous ritobegron decreased intravesical pressure (IVP) with an ED50 of 1.44 mg/kg, while producing no significant change in mean blood pressure or heart rate [1]. In vitro selectivity ratios from the same study demonstrated that ritobegron's bladder relaxation potency (EC50 8.2 × 10⁻⁷ M) was 79.3-fold higher than its atrial chronotropic potency and 1,200-fold higher than its tracheal relaxation potency [1]. By comparison, mirabegron's reported ED50 for IVP reduction in the same cynomolgus monkey model is approximately 3.0 mg/kg, with minimal cardiovascular effects observed at therapeutic doses [2].

Primate IVP Reduction
Cross-study comparable
ED50 1.44 mg/kg i.v.
No significant BP/HR change reported; selectivity context 79-fold
Cynomolgus monkey under pentobarbital
intravesical pressure ED50 cardiovascular safety non-human primate

Ureteral Relaxation Selectivity in Obstruction Model

In isolated porcine ureter, the racemic β2/β3-agonist KUL-7211 (the racemate of the target compound's active enantiomer) relaxes KCl-induced contractions with a pD2 of 6.26. In anesthetized pigs with acute unilateral ureteral obstruction, KUL-7211 reduced intraureteral pressure with a ureteral selectivity index of 1.5, defined as the ratio of the dose reducing mean blood pressure by 25% to the dose reducing intraureteral pressure by 50% [1]. In direct comparison under identical experimental conditions, the nonselective β-agonist isoproterenol had a ureteral selectivity of 0.04, and the selective β2-agonist terbutaline had a ureteral selectivity of 0.43 [1]. The rank order of potency for ureteral relaxation in porcine tissue was isoproterenol (pD2 6.98) > KUL-7211 (6.26) > terbutaline (5.41) = CL-316243 (5.41) [1].

Ureteral Selectivity
Head-to-head
Selectivity index 1.5; pD2 6.26
Reported 37.5-fold higher than isoproterenol in pig obstruction model
Porcine ureter; KCl pre-contracted
ureteral relaxation urolithiasis stone passage ureteral selectivity

Ureteral Spasmolytic Potency (Canine Model)

In isolated canine ureteral preparations, the β2/β3-agonist KUL-7211 (racemate of the active enantiomer) demonstrated the highest potency among six clinically used spasmolytics against both KCl-induced tonic contractions (pD2 6.60) and spontaneous rhythmic contractions (pD2 6.80) [1]. In direct head-to-head comparison, the rank order of potency for relaxing KCl-induced contractions was: KUL-7211 (6.60) > tamsulosin (5.90) > verapamil (5.70) > papaverine (4.88) > prazosin (4.54) [1]. For suppression of phenylephrine-induced rhythmic contractions, KUL-7211 (pD2 6.95) was significantly more potent than tamsulosin (6.26), prazosin (5.68), verapamil (5.64), and papaverine (5.03) [1].

Canine Ureteral Spasmolysis
Head-to-head
pD2 6.60 (KCl); 6.80 (rhythmic)
Reported highest potency among tested spasmolytics
vs tamsulosin, verapamil, papaverine
ureteral spasmolytic canine ureter pD2 value stone passage

β2/β3 Functional Selectivity in Rat Organs

In rat isolated organs, the active enantiomer of KUL-7211 exhibits functional selectivity indices of 56.3 for uterine relaxation (β2-mediated) versus atrial rate increase (β1-mediated), and 242.2 for colonic relaxation (β3-mediated) versus atrial rate increase [1]. These functional selectivity ratios provide a direct, tissue-level comparison of β2 and β3 agonism relative to β1-mediated chronotropy. The absolute pD2 values for ureteral relaxation in rabbit (β2-mediated) and canine (β3-mediated) tissue were 5.86 and 6.52, respectively, confirming species-specific differences in the receptor subtype mediating ureteral relaxation [1].

β2/β3 Functional Selectivity
Class-level
β2: 56.3; β3: 242.2 vs β1
Reported tissue-level selectivity indices for organ-bath studies
Rat uterus/colon vs atria; source review advised
functional selectivity β2-adrenoceptor β3-adrenoceptor rat organ bath

Ritobegron Active Metabolite: Research Applications


β2/β3 Adrenoceptor Dissection Tool

Researchers seeking to differentiate β2- from β3-AR-mediated relaxation in isolated tissue baths should select this compound due to its balanced dual agonism at both β2- and β3-adrenoceptors. In rat isolated organs, the compound exhibits functional selectivity indices of 56.3 for β2-mediated uterine relaxation and 242.2 for β3-mediated colonic relaxation versus β1-mediated atrial effects [1]. In ureteral preparations, it relaxes rabbit ureter (β2-mediated) with a pD2 of 5.86 ± 0.13 and canine ureter (β3-mediated) with a pD2 of 6.52 ± 0.16 [1]. This profile enables its use as a reference agonist in studies employing subtype-selective antagonists to map receptor distribution across species and tissue types.

Primate OAB Efficacy with Cardiovascular Safety

Investigators requiring an in vivo active β3-AR agonist with a demonstrated wide functional selectivity window in non-human primates should consider this compound. In cynomolgus monkeys, intravenous administration of ritobegron (the prodrug) reduces intravesical pressure with an ED50 of 1.44 mg/kg while producing no significant effect on mean blood pressure or heart rate [1]. The compound's in vitro selectivity in primate tissue—79.3-fold for bladder over atria and 1,200-fold for bladder over trachea—provides a quantitative basis for dose selection in cardiovascular safety pharmacology studies [1]. This profile is particularly valuable for longitudinal efficacy studies where minimizing cardiovascular confounding is essential.

Ureteral Stone Passage Research

For research programs evaluating pharmacological interventions to facilitate ureteral stone passage, the racemic form of this compound (KUL-7211) offers the most potent direct ureteral relaxation among all major spasmolytic classes. In isolated canine ureter, it demonstrates pD2 values of 6.60 (KCl-induced tonic contraction), 6.80 (spontaneous rhythmic contraction), and 7.05 (PGF2α-induced contraction), surpassing tamsulosin, verapamil, and papaverine in head-to-head comparisons [2]. In anesthetized pigs with acute ureteral obstruction, it reduces intraureteral pressure with a ureteral selectivity index of 1.5—37.5-fold greater than isoproterenol and 3.5-fold greater than terbutaline [3]. These quantitative advantages position the compound as a superior positive control for evaluating novel stone-expulsive agents.

β3-AR Agonist Benchmarking (Recombinant Assays)

Medicinal chemists and pharmacologists developing next-generation β3-AR agonists can utilize this compound as a comparator reference in CHO-K1 cell-based cAMP accumulation assays. Under standardized conditions (0.1 μg/well human β-AR plasmid DNA), ritobegron's active metabolite yields EC50 values of >10,000 nM (β1-AR), 2,273 nM (β2-AR), and 80.8 nM (β3-AR), with intrinsic activities of 0.33, 0.53, and 0.99, respectively [4]. Its selectivity profile—>124-fold versus β1-AR and 28.1-fold versus β2-AR—occupies an intermediate position between ultra-selective agonists like vibegron (>7,937-fold) and less selective agents like solabegron (21.3-fold vs β1-AR) [4]. This makes it an ideal benchmark for evaluating how modifications to β3-agonist scaffolds alter the balance between potency, selectivity, and intrinsic efficacy across the three human β-AR subtypes.

Application
Selection Property
Validation Focus
β2/β3 Adrenoceptor Dissection
Balanced dual β2/β3 agonism with distinct functional indices
Tissue-specific subtype-response verification
Primate Bladder Pressure Models
Wide bladder-atrial selectivity window
Cardiovascular endpoint monitoring in IVP studies
Ureteral Stone Passage Research
Reported highest ureteral relaxant potency among tested classes
Ureteral pressure reduction vs. hypotensive liability
β3-AR Agonist Benchmarking
Intermediate selectivity/intrinsic activity reference profile
Potency-selectivity-efficacy trade-off in cAMP assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KUL-7211 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.